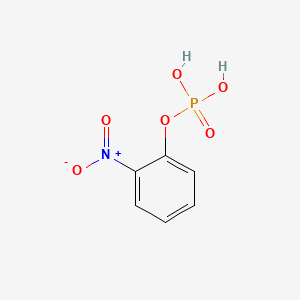

Mono(2-nitrophenyl) phosphate

Description

Historical Development of Nitrophenyl Phosphate (B84403) Chemistry and its Fundamental Research Significance

The study of nitrophenyl phosphates, particularly the para-substituted isomer (p-nitrophenyl phosphate or pNPP), has been instrumental in the development of enzymology. wikipedia.org Their utility as substrates for phosphatases was recognized decades ago, providing a simple and effective method for assaying enzyme activity. ebi.ac.uk The hydrolysis of nitrophenyl phosphates yields nitrophenol, a colored product whose formation can be easily monitored spectrophotometrically. wikipedia.orgebi.ac.uk This chromogenic property has made them workhorse substrates in countless studies of enzyme kinetics and mechanism. While the para isomer is more commonly used, the ortho isomer, mono(2-nitrophenyl) phosphate, serves a similar purpose and allows researchers to investigate the effects of substituent positioning on enzyme recognition and catalysis.

General Overview of Phosphate Monoesters in Phosphoryl Transfer Research

Phosphate monoesters are central to numerous biological processes, including energy metabolism, signal transduction, and the regulation of cellular activities through protein phosphorylation. frontiersin.orgresearchgate.net Consequently, the transfer of a phosphoryl group (PO₃) from a phosphate monoester to a nucleophile is one of the most fundamental reactions in biochemistry. frontiersin.orgnih.gov The non-enzymatic hydrolysis of phosphate monoesters in solution is exceptionally slow, despite being thermodynamically favorable. researchgate.net This high kinetic barrier underscores the remarkable catalytic power of enzymes like phosphatases, which can accelerate this reaction by many orders of magnitude. researchgate.net Understanding the mechanism of uncatalyzed phosphoryl transfer in solution is crucial, as it provides a baseline for comprehending the strategies enzymes employ to achieve their extraordinary rate enhancements. frontiersin.org Research in this area explores the nature of the transition state, which can range from dissociative (resembling a metaphosphate-like species) to associative (involving a pentavalent phosphorus intermediate). nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

6064-84-2 |

|---|---|

Molecular Formula |

C6H6NO6P |

Molecular Weight |

219.09 g/mol |

IUPAC Name |

(2-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,10,11,12) |

InChI Key |

BUBWKNKRFRMZNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Mono 2 Nitrophenyl Phosphate and Analogues

Established Approaches to Monoaryl Phosphate (B84403) Ester Synthesis

The creation of a phosphate ester bond with an aromatic alcohol is a cornerstone of bioorganic chemistry. Over the years, a number of reliable methods have been developed for the synthesis of monoaryl phosphate esters, each with its own set of advantages and limitations. These methods generally involve the reaction of a phenolic compound with a phosphorus-containing reagent.

Reactions Involving Phosphorus Halide Reagents

Phosphorus halide reagents, particularly phosphorus oxychloride (POCl₃), are powerful and widely used phosphorylating agents. The reaction typically proceeds by the nucleophilic attack of the phenolic oxygen on the phosphorus atom of POCl₃, leading to the formation of a phosphorodichloridate intermediate. Subsequent hydrolysis of the remaining P-Cl bonds yields the desired monoaryl phosphate.

The general scheme for this reaction is as follows:

ArOH + POCl₃ → ArOP(O)Cl₂ + HCl ArOP(O)Cl₂ + 2H₂O → ArOP(O)(OH)₂ + 2HCl

This method's efficacy is often enhanced by the use of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrogen chloride produced during the reaction. researchgate.net The choice of solvent is also critical, with anhydrous conditions being essential to prevent premature hydrolysis of the highly reactive phosphorus oxychloride. While effective, this method can sometimes lead to the formation of diaryl and triaryl phosphate byproducts if the stoichiometry is not carefully controlled. google.com For instance, the synthesis of p-nitrophenyl phosphoryl derivatives often employs p-nitrophenyl phosphorodichloridate, which is itself synthesized from p-nitrophenol and POCl₃. koreascience.kr

A general protocol for the synthesis of aryl phosphorodichloridates involves the slow addition of triethylamine to a solution of the corresponding phenol (B47542) and phosphorus oxychloride in an inert solvent like ether at room temperature. nih.gov Subsequent controlled hydrolysis then furnishes the monoaryl phosphate.

Utilization of Phosphorus Oxides in Phosphorylation

Phosphorus pentoxide (P₄O₁₀) and polyphosphoric acid (PPA) are also classical reagents for the phosphorylation of phenols. Phosphorus pentoxide, the anhydride (B1165640) of phosphoric acid, is a highly effective dehydrating and phosphorylating agent. The reaction of a phenol with P₄O₁₀ typically yields a mixture of mono-, di-, and triaryl phosphates, along with inorganic phosphate byproducts. rsc.org

Polyphosphoric acid, a viscous liquid prepared by dissolving P₄O₁₀ in phosphoric acid, serves as both a reagent and a solvent. It offers a convenient medium for phosphorylation, often at elevated temperatures. jcsp.org.pk The reaction of phenols with PPA can lead to the formation of the corresponding phosphate esters. However, controlling the extent of phosphorylation to selectively obtain the monoester can be challenging, and product mixtures often require extensive purification. rsc.org For example, the reaction of p-nitrophenol with anhydrous phosphoric acid can lead to the formation of bis(p-nitrophenyl) phosphate. google.com

Strategies Employing Pyrophosphates and Activated Phosphate Donors

Tetra- and pyrophosphates can also serve as phosphorylating agents for phenols. For instance, tetraethyl pyrophosphate has been shown to react with nitrophenols to produce the corresponding diethyl nitrophenyl phosphates. google.com The reaction can proceed at room temperature and often results in a mixture of products that require further purification. google.com

Activated phosphate donors are another important class of reagents, particularly in the synthesis of biologically relevant phosphate esters like those found in nucleotides. umich.edu These reagents are designed to be more reactive than simple phosphates, facilitating the transfer of a phosphate group to a nucleophile under milder conditions. An example of an activated phosphate donor is acetyl phosphate, which can be synthesized from phosphoric acid and acetic anhydride. nih.gov While commonly used in enzymatic phosphorylation, such activated donors also find application in chemical synthesis.

Targeted Synthesis of Specific Nitrophenyl Phosphate Monoester Isomers

The synthesis of a specific isomer of a nitrophenyl phosphate, such as the ortho-isomer, requires careful consideration of directing effects and potential side reactions. The direct nitration of phenyl phosphate is generally not a viable route due to the lability of the phosphate ester under harsh nitrating conditions. Therefore, the synthesis typically starts with the corresponding nitrophenol.

For the synthesis of mono(2-nitrophenyl) phosphate, 2-nitrophenol (B165410) is the logical starting material. The phosphorylation can be achieved using the methods described in section 2.1. A common approach involves the reaction of 2-nitrophenol with phosphorus oxychloride in the presence of a base like pyridine. The resulting 2-nitrophenyl phosphorodichloridate is then carefully hydrolyzed to yield the desired this compound. It is crucial to control the hydrolysis step to avoid cleavage of the aryl-phosphate ester bond.

The purification of the final product is a critical step. Due to the presence of the nitro group, the acidity of the phenolic proton is increased, which can influence the reactivity and solubility of the compound. Purification often involves precipitation or crystallization techniques. For instance, the cyclohexylammonium salt of mono-2-chloro-4-nitrophenyl phosphate was prepared and recrystallized from absolute alcohol. asianpubs.org Similar salt formation and recrystallization strategies can be employed for the purification of this compound. The separation of isomers, if formed, can be challenging and may require chromatographic techniques such as capillary electrophoresis. tamu.edu

| Starting Material | Reagent | Key Conditions | Product | Reference |

| p-Nitrophenol | Dialkyl chlorophosphate | Presence of alkali | O,O-dialkyl p-nitrophenyl phosphate | google.com |

| p-Nitrophenol | p-Nitrophenyl phosphorodichloridate | N/A | Bis(p-nitrophenyl) phosphate | google.com |

| 2-Nitrophenol | Potassium nitrate/Polyphosphoric acid | 70-75°C, 30 min | 2,4-Dinitrophenol | jcsp.org.pk |

| Phenol | Phosphorus oxychloride/Pyridine | 10-15°C, 6-10 hours | Phenylphosphoric acid intermediate | google.com |

| p-Nitrophenol | Tetraethyl pyrophosphate | Room temperature, 24 hours | Diethyl p-nitrophenyl phosphate | google.com |

Methodological Innovations in Phosphorylating Agents for Complex Molecular Architectures (e.g., Nucleotide Analogues)

The synthesis of more complex phosphate-containing molecules, such as nucleotide analogues, has driven significant innovation in the development of phosphorylating agents and strategies. These molecules often possess multiple sensitive functional groups, requiring highly selective and mild phosphorylation methods.

One area of innovation involves the use of phosphoramidite (B1245037) chemistry, which was originally developed for oligonucleotide synthesis. Phosphoramidite reagents, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, allow for the stepwise and controlled formation of phosphate linkages. nih.gov This approach offers high efficiency and selectivity, making it suitable for the synthesis of complex molecules.

Another innovative approach is the "ProTide" technology, which involves the synthesis of phosphoramidate (B1195095) prodrugs of nucleoside monophosphates. These prodrugs are designed to deliver the active nucleoside monophosphate into cells more efficiently. The synthesis of these prodrugs often involves the use of specialized phosphorylating agents, such as aryl phosphoramidates. google.com

Furthermore, enzymatic methods are increasingly being employed for the synthesis of phosphate esters. Kinases, for example, can catalyze the highly specific phosphorylation of nucleosides using ATP as the phosphate donor. nih.gov While primarily used in biocatalysis, the principles of enzymatic phosphorylation inspire the design of new chemical catalysts and reagents that can mimic the efficiency and selectivity of enzymes.

The development of novel phosphorylating agents also includes the use of reagents like 2-chloromethyl-4-nitrophenyl phosphorodichloridate, which has been designed for the preparation of alkyl dihydrogen phosphates under specific conditions. acs.org These specialized reagents often incorporate features that allow for easier purification or subsequent chemical modifications.

| Reagent/Method | Application | Key Feature | Reference |

| Phosphoramidites | Nucleotide synthesis | Stepwise, controlled phosphorylation | nih.gov |

| Aryl phosphoramidates | ProTide synthesis | Prodrug formation for enhanced delivery | google.com |

| Kinases (Enzymatic) | Nucleoside phosphorylation | High specificity | nih.gov |

| 2-Chloromethyl-4-nitrophenyl phosphorodichloridate | Alkyl dihydrogen phosphate synthesis | Specialized phosphorylating agent | acs.org |

| Tetrachloropyrophosphate/Pyridinium chloride complex | Selective 5'-phosphorylation of unprotected nucleosides | Active phosphorylating agent with enhanced selectivity | researchgate.net |

Reaction Mechanism Investigations of Mono 2 Nitrophenyl Phosphate

Non-Enzymatic Hydrolysis Pathways

The non-enzymatic hydrolysis of mono(2-nitrophenyl) phosphate (B84403) can proceed through various pathways depending on the pH of the solution. The reactivity of the different ionic species of the phosphate ester, namely the neutral, monoanionic, and dianionic forms, varies significantly.

Elucidation of Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of nitrophenyl phosphates is subject to catalysis. The reaction rate typically increases with acid concentration, which can be attributed to the protonation of the phosphate ester. For instance, the acid-catalyzed hydrolysis of p-nitrophenyl phosphate shows a rate maximum in moderately concentrated acid (1.5-8 M) acs.org. A similar trend is observed for the hydrolysis of mono-2-chloro-4-nitrophenyl phosphate, where the rate increases with decreasing pH down to 1.0 M HCl and continues to increase up to 4.0 M HCl asianpubs.org. This behavior suggests that both the neutral species and its conjugate acid are reactive.

The mechanism is believed to involve a proton transfer to the ester, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This process can be described by a bimolecular reaction, likely involving the cleavage of the P-O bond, which is favored due to the formation of the resonance-stabilized 2-nitrophenoxide ion asianpubs.org. The potential for intramolecular catalysis by the ortho-nitro group exists, where it could act as a general base to activate the attacking water molecule or stabilize the transition state, although direct evidence for this in the acid-catalyzed pathway is not extensively documented.

Kinetic Studies of Neutral and Alkaline Hydrolysis Processes

Under alkaline conditions, the hydrolysis of phosphate diesters like bis(p-nitrophenyl) phosphate is catalyzed by hydroxide (B78521) ions samipubco.com. However, for phosphate monoester dianions, direct attack by hydroxide is generally considered to be very slow nih.gov. The observed rate constants for the hydrolysis of various nitrophenyl phosphate species underscore the differences in their reactivity.

Table 1: Selected Rate Constants for the Hydrolysis of Nitrophenyl Phosphate Derivatives

| Compound | Conditions | Rate Constant (k) | Reference |

| p-Nitrophenyl phosphate | pH 2.6, 76.9 °C | First-order | cdnsciencepub.com |

| Mono-2-chloro-4-nitrophenyl phosphate | 1.0 to 4.0 M HCl, 98 °C | Increases with acidity | asianpubs.org |

| Mono-4-methyl-2-nitroaniline phosphate | pH 4.17, 50 °C | Maximum rate | researchgate.net |

| Bis(p-nitrophenyl) phosphate | Alkaline | Second-order in [OH⁻] | samipubco.com |

This table is interactive. You can sort the columns by clicking on the headers.

Characterization of Transition States in Phosphoryl Transfer (e.g., Concerted, Dissociative, Associative Profiles)

The nature of the transition state in phosphoryl transfer reactions is a subject of extensive research and can be described as a continuum between associative (ANDN), concerted, and dissociative (DN+AN) mechanisms nih.govnii.ac.jp.

For the hydrolysis of phosphate monoester dianions, such as p-nitrophenyl phosphate, experimental evidence from linear free energy relationships and kinetic isotope effects points towards a dissociative (or "exploded") transition state nii.ac.jp. This is characterized by a significant degree of P-O bond cleavage to the leaving group in the transition state, with very little bond formation to the incoming nucleophile (water) nii.ac.jpbeilstein-journals.org. The transition state is described as "metaphosphate-like," although the existence of a free metaphosphate intermediate in aqueous solution is generally ruled out acs.org.

In contrast, the hydrolysis of phosphate triesters is proposed to proceed through a more associative (or "tight") transition state , with substantial bond formation to the nucleophile and less bond cleavage to the leaving group nii.ac.jp. Phosphate diesters are considered to have a transition state that is intermediate between that of monoesters and triesters beilstein-journals.org.

Theoretical studies on the hydrolysis of p-nitrophenyl phosphate suggest the existence of energetically similar but mechanistically distinct pathways, including substrate-assisted and solvent-assisted mechanisms cdnsciencepub.comnih.gov. The solvent-assisted pathway, which is thought to dominate in solution, is consistent with a dissociative transition state cdnsciencepub.comnih.gov.

Application and Interpretation of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the structure of transition states. Heavy-atom isotope effects have been measured for the hydrolysis of p-nitrophenyl phosphate to probe the extent of bond cleavage and formation in the transition state nih.govnih.gov.

Key KIEs measured for the hydrolysis of the p-nitrophenyl phosphate dianion in water are:

¹⁵k (¹⁵N in the nitro group): A value of 1.0028 suggests significant negative charge development on the leaving group in the transition state, consistent with substantial P-O bond cleavage nih.gov.

¹⁸kbridge (¹⁸O in the P-O-Ar bridge): A large normal isotope effect of 1.0189 indicates significant cleavage of this bond in the transition state nih.gov.

¹⁸knonbridge (¹⁸O in the non-bridging phosphoryl oxygens): A small inverse isotope effect of 0.9994 suggests little change in the bonding to these oxygens in the transition state nih.gov.

These values collectively support a loose, dissociative transition state for the hydrolysis of the p-nitrophenyl phosphate dianion nih.gov. In contrast, the hydrolysis of the monoanion shows smaller ¹⁵k and ¹⁸kbridge values, suggesting a transition state with less bond cleavage to the leaving group nih.gov.

Table 2: Kinetic Isotope Effects for the Hydrolysis of p-Nitrophenyl Phosphate (pNPP) Dianion in Water

| Isotope Effect | Value | Interpretation | Reference |

| ¹⁵k | 1.0028 | Significant charge on leaving group | nih.gov |

| ¹⁸kbridge | 1.0189 | Extensive P-O bond cleavage | nih.gov |

| ¹⁸knonbridge | 0.9994 | Little change in non-bridging P-O bonds | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Influence of Solvent Environment and Ionic Strength on Reaction Rates

The solvent environment has a profound impact on the rate of phosphate ester hydrolysis. The hydrolysis of the p-nitrophenyl phosphate dianion is dramatically accelerated in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) compared to water beilstein-journals.orgnih.gov. This rate enhancement, which can be as large as 10⁶- to 10⁷-fold in >95% DMSO, is primarily attributed to the destabilization of the ground state dianion due to poorer solvation of the negative charges by the aprotic solvent beilstein-journals.orgnih.gov. The transition state, being more charge-dispersed, is less affected by the change in solvent. This effect is largely enthalpic in origin frontiersin.org.

In contrast, the hydrolysis of the p-nitrophenyl phosphate monoanion is slower in 80% DMSO than in water, highlighting the different solvation requirements of the monoanionic and dianionic species nih.gov.

Metal-Ion Catalysis in Mono(2-nitrophenyl) Phosphate Hydrolysis

Metal ions can act as catalysts in the hydrolysis of phosphate esters by various mechanisms, including:

Lewis acid activation: The metal ion coordinates to a phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom.

Delivering a nucleophile: A metal-bound hydroxide ion can act as the nucleophile, which is often more reactive than free hydroxide.

Stabilizing the leaving group: Coordination to the leaving group can make it a better leaving group.

A variety of metal ions, including Cu(II), Zn(II), and lanthanide ions like La(III) and Ce(IV), have been shown to catalyze the hydrolysis of nitrophenyl phosphates and their derivatives researchgate.netdiva-portal.orgfrontiersin.orgopenbiochemistryjournal.com. For example, dinuclear Zn(II) complexes have been studied as mimics of alkaline phosphatase, an enzyme that utilizes two zinc ions in its active site mdpi.com.

In the hydrolysis of bis(p-nitrophenyl) phosphate catalyzed by a Cu(II) complex, a biphasic kinetic trace is observed, indicating that the complex promotes the cleavage of both the diester to the monoester and the subsequent cleavage of the monoester to inorganic phosphate, with the two steps having significantly different rates acs.orgnih.gov. The catalytic activity of metal ions is also influenced by the solvent, with dramatic rate enhancements observed for alkali metal ion-catalyzed hydrolysis of bis(p-nitrophenyl) phosphate in DMSO-rich mixtures acs.org. Lanthanide ions have been shown to be particularly effective catalysts, with Ce(IV) exhibiting a rate enhancement of up to 10¹¹-fold over the uncatalyzed reaction for the hydrolysis of a model RNA substrate diva-portal.org.

While specific kinetic data for the metal-ion catalyzed hydrolysis of this compound is scarce, the principles derived from studies on related compounds suggest that metal ions would also effectively catalyze its hydrolysis, with the potential for the ortho-nitro group to influence the coordination of the metal ion and the subsequent catalytic steps.

Roles of Divalent and Trivalent Metal Ions (e.g., Zn(II), Mg(II), Co(III), Ni(II), Cu(II), Fe(III)) in Facilitating Phosphoryl Transfer

Divalent and trivalent metal ions play a crucial role in facilitating the phosphoryl transfer of this compound. These metal ions can catalyze the hydrolysis of phosphate esters through several mechanisms. researchgate.net They can act as Lewis acids, activating the phosphoryl group towards nucleophilic attack. researchgate.net This activation reduces the negative charge at the phosphate group, making it more susceptible to attack. researchgate.net Additionally, metal ions can assist in the departure of the leaving group by coordinating to the alcoholic oxygen, thereby decreasing its pKa. researchgate.net They can also promote the formation of an anionic nucleophile by lowering the pKa of coordinated water molecules or other alcoholic groups. researchgate.net

The catalytic efficiency of metal ions is influenced by their Lewis acidity and coordination geometry. For instance, in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP), a model for DNA, the Lewis acidity of the Zn(II) ion in a cyclen complex is key to activating the P-O bond. frontiersin.org Studies on the cleavage of the RNA analogue 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) by mononuclear Zn(II) complexes have shown that complexes with tridentate polyamine ligands are more reactive than those with tetradentate ligands, despite similar Lewis acidity. researchgate.net

The interaction between the metal ion and the substrate is a critical factor. For example, the binding of Mg2+ and Ca2+ to p-nitrophenyl phosphate (PNPP) and 2,4-dinitrophenyl phosphate (DNPP) has been shown to catalyze the reaction with pyridines. squarespace.com This catalytic effect is attributed to the interaction of the bound metal ion with the phenoxide ion leaving group in the transition state. squarespace.com

Mechanistic Interrogations of Metal-Dependent Phosphate Ester Cleavage

The cleavage of phosphate esters like this compound in the presence of metal ions can proceed through various mechanistic pathways. Computational studies on the hydrolysis of p-nitrophenyl phosphate (pNPP) suggest that the reaction can occur via concerted pathways. diva-portal.org The nature of these pathways, whether compact or expansive, can depend on the acidity of the leaving group. diva-portal.org

For metal-catalyzed reactions, several mechanisms have been proposed:

Direct Attack (DA): The metal-bound hydroxyl group acts as a nucleophile. frontiersin.org

Catalyst-Assisted (CA): The metal-bound hydroxyl group functions as both a base and a nucleophile. frontiersin.org

Water-Assisted (WA): The metal-bound hydroxyl group acts only as a base, assisting a water molecule that serves as the nucleophile. frontiersin.org

In the case of dizinc(II) complexes, the hydrolysis of the pNPP dianion is generally believed to follow a concerted mechanism with a loose transition state. nih.gov For phosphomonoester monoanions, a dissociative mechanism involving a metaphosphate intermediate has not been ruled out. nih.gov

Theoretical studies on the hydrolysis of pNPP have also explored the role of explicit water molecules. diva-portal.org It has been suggested that a hydroxide ion can act as a general base, activating a water molecule to be the nucleophile in an expansive transition state. diva-portal.org

Structure-Activity Relationships in Mono- and Dinuclear Metal Complex Catalysis

The structure of the metal complex significantly influences its catalytic activity in phosphate ester cleavage. Dinuclear metal complexes often exhibit higher catalytic efficiency compared to their mononuclear counterparts due to the cooperative effect of the two metal centers. ias.ac.inias.ac.in

A study comparing mono- and dinuclear Ni(II) complexes in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) demonstrated that the dinuclear complex had a higher rate of acceleration. ias.ac.inias.ac.in The key features contributing to the enhanced activity of the dinuclear complex were the presence of a coordinated water molecule acting as the active nucleophile and the cooperativity between the two Ni(II) centers. ias.ac.inias.ac.in The distance between the two metal ions is a crucial parameter for catalytic activity. ias.ac.in

In another study involving dinuclear nickel(II) complexes in the hydrolysis of 2-hydroxypropyl-p-nitrophenylphosphate (HPNP), the complex with two coordinated aqua ligands was more effective than the one with an aqua and a methanol (B129727) ligand. acs.org This highlights the importance of the nature of the ligands coordinated to the metal centers.

The table below summarizes the kinetic parameters for the hydrolysis of HPNP catalyzed by two different dinuclear nickel(II) complexes, illustrating the structure-activity relationship.

| Complex | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| [Ni₂ (L¹)(O₂CMe)₂(H₂O)₂] | 64 | -104 |

| [Ni₂ (L²)(O₂CMe)₂(MeOH)(H₂O)] | 68 | -109 |

Data sourced from a study on the kinetics of HPNP transesterification. acs.org

Enzymatic Dephosphorylation and Transphosphorylation Reactions

Mechanistic Elucidation of Phosphatase-Catalyzed Hydrolysis of this compound

Substrate Specificity and Catalytic Competence of Alkaline Phosphatases

Alkaline phosphatases (APs) are metalloenzymes that exhibit broad substrate specificity, catalyzing the hydrolysis of a variety of phosphate monoesters, including this compound. nih.gov These enzymes are typically homodimeric, with each active site containing two zinc ions and one magnesium ion, which are essential for their catalytic activity. nih.goviljs.org.ng

The catalytic mechanism of alkaline phosphatase involves a two-step process. First, a covalent phosphocysteine intermediate is formed through the in-line nucleophilic attack of a cysteine residue on the P-O ester bond. nih.gov In the second step, this intermediate is hydrolyzed to release inorganic phosphate and regenerate the active enzyme. nih.gov

E. coli alkaline phosphatase is a well-studied model for two-metal-ion catalysis. nih.govacs.org The two zinc ions in the active site are approximately 4 Å apart. nih.govacs.org One zinc ion is thought to coordinate the nucleophile, while the other coordinates the leaving group. squarespace.com A non-bridging oxygen atom of the phosphoryl group is coordinated between the two zinc ions. squarespace.com A nearby magnesium ion has been suggested to activate a water molecule to act as a general base, deprotonating the serine nucleophile. squarespace.com

The catalytic competence of alkaline phosphatases can be influenced by various factors. For instance, the presence of Mg²⁺ and Zn²⁺ ions can modulate the monoesterase activity of E. coli alkaline phosphatase. iljs.org.ng The rate of hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase increases with an increase in pH. researchgate.net

Catalytic Principles and Environmental Dependencies of Acid Phosphatases

Acid phosphatases catalyze the hydrolysis of phosphate monoesters in acidic environments. scirp.org Similar to alkaline phosphatases, they can exhibit broad substrate specificity. scirp.org The catalytic mechanism of acid phosphatases also often involves the formation of a phospho-enzyme intermediate. acs.orgnih.gov

In one class of acid phosphatases, a histidine residue acts as the nucleophile. acs.orgnih.gov The catalytic cycle involves the transfer of the phosphoryl group from the substrate to this histidine nucleophile. acs.orgnih.gov The efficiency of this process can be influenced by the cooperativity between the nucleophilic and general-acid catalytic groups within the active site. nih.gov For substrates that require assistance for the departure of their leaving group, this cooperativity plays a significant role in the catalytic advantage of the enzyme. nih.gov

The pH of the environment is a critical factor for the activity of acid phosphatases. For example, the hydrolysis of p-nitrophenyl phosphate by certain acid phosphatases shows a bell-shaped pH profile, with optimal activity at a specific acidic pH. researchgate.net The table below shows the kinetic parameters for the hydrolysis of various substrates by sweet potato acid phosphatase, highlighting its catalytic efficiency.

| Substrate | Vmax (µM·min⁻¹) | Km (µM) | Kcat (s⁻¹) | Kcat/Km (s⁻¹·µM⁻¹) |

| p-nitrophenyl phosphate bis(cyclohexylammonium) | 1.89 | 1.12 | 1.57 | 1.40 |

| p-nitrophenyl phosphate | 1.67 | 1.45 | 1.39 | 0.96 |

Data adapted from a study on phosphatase hydrolysis of organic phosphorus compounds. scirp.org

Dephosphorylation Mechanisms by Protein Tyrosine Phosphatases with Aryl Phosphate Substrates

Protein Tyrosine Phosphatases (PTPs) are a superfamily of enzymes that play a crucial role in cellular signaling by catalyzing the hydrolysis of phosphate monoesters, including aryl phosphates like this compound. The dephosphorylation reaction catalyzed by PTPs generally proceeds through a two-step mechanism involving a covalent phosphoenzyme intermediate.

A key feature of the PTP active site is the "P-loop," which contains the signature motif HCXXGXXR. acs.org The side chain of an arginine residue within this loop forms bidentate hydrogen bonds with the terminal phosphate oxygens of the substrate in the ground state. acs.orgnih.gov This interaction helps to properly orient the substrate for catalysis.

General acid catalysis is a critical component of the dephosphorylation mechanism for many substrates. acs.org A conserved aspartic acid residue, located on a flexible loop known as the WPD-loop, typically acts as a general acid to protonate the oxygen atom of the leaving group. acs.org This protonation facilitates the cleavage of the P-O bond. However, for substrates with very good leaving groups, such as those with low pKa values like p-nitrophenyl phosphate (pNPP), this general acid catalysis may not be required. nih.govacs.org

The second step of the mechanism is the hydrolysis of the phosphocysteine intermediate. The same aspartic acid that acted as a general acid now functions as a general base, activating a water molecule for a nucleophilic attack on the phosphorus atom of the phosphoenzyme intermediate. acs.org This regenerates the free enzyme and releases inorganic phosphate.

Studies using various aryl phosphate substrates have revealed that the transition state for the phosphoryl transfer reaction catalyzed by PTPs is highly dissociative, meaning there is significant P-O bond cleavage and little Cys-P bond formation at the transition state. acs.orgnih.gov This is similar to the mechanism observed for the corresponding reaction in solution. acs.orgnih.gov

Correlation between Leaving Group pKa and Enzymatic Phosphorylation Kinetics

The relationship between the acidity of the leaving group (expressed as its pKa) and the rate of the enzymatic reaction provides valuable insights into the transition state of the phosphorylation step. This relationship is often analyzed using a Brønsted plot, which correlates the logarithm of the rate constant (log k) with the pKa of the leaving group. The slope of this plot, known as the Brønsted coefficient (βlg), quantifies the sensitivity of the reaction rate to the nature of the leaving group.

For the hydrolysis of aryl phosphate monoesters by a low molecular weight phosphotyrosyl protein phosphatase, a linear correlation was observed between log (kcat/Km) and the pKa of the leaving group for a series of 16 aryl phosphates and 5 alkyl phosphates. nih.gov The resulting Brønsted equation was:

log (kcat/Km) = -0.28pKa + 6.88 nih.gov

This small, negative βlg value of -0.28 indicates a small amount of negative charge development on the leaving group's oxygen atom in the transition state. nih.gov This is consistent with a dissociative-like transition state where P-O bond fission is well advanced and is accompanied by significant proton transfer to the leaving group oxygen from a general acid catalyst in the enzyme's active site. nih.gov

In contrast, studies on alkaline phosphatase with a range of phosphate monoesters, including aryl phosphates, showed that the rate-limiting step can change depending on the leaving group's pKa. nih.govacs.org For substrates with good leaving groups (pKa < 10), the dephosphorylation of the enzyme is rate-limiting, and kcat is independent of the leaving group. nih.govacs.org However, for substrates with poorer leaving groups (pKa > 15), phosphorylation becomes rate-limiting. A Brønsted plot for these substrates yielded a βlg of approximately -0.6, suggesting more significant negative charge development on the leaving group in the transition state for this enzyme. nih.gov

The table below summarizes kinetic parameters for the hydrolysis of various aryl phosphate substrates by different phosphatases, illustrating the effect of the leaving group.

| Enzyme | Substrate | Leaving Group pKa | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Bovine Heart PTP nih.gov | p-Nitrophenyl phosphate | 7.14 | - | - | ~1.8 x 10⁵ |

| Bovine Heart PTP nih.gov | Phenyl phosphate | 9.99 | - | - | ~1.3 x 10⁴ |

| Bovine Heart PTP nih.gov | α-Naphthyl phosphate | 9.37 | - | - | ~2.5 x 10⁴ |

| Alkaline Phosphatase nih.gov | 2,4-Dinitrophenyl phosphate | 4.11 | ~30 | - | - |

| Alkaline Phosphatase nih.gov | 4-Nitrophenyl phosphate | 7.14 | ~30 | - | - |

| Protein Phosphatase-1 acs.org | 4-Nitrophenyl phosphate | 7.14 | - | - | - |

| Protein Phosphatase-1 acs.org | Phenyl phosphate | 9.99 | - | - | - |

Note: Dashes indicate data not provided in the cited sources.

These studies highlight how the pKa of the leaving group is a critical determinant of the kinetic mechanism in phosphatase-catalyzed reactions, providing a powerful tool to probe the nature of the transition state.

Research on Enzymatic Transphosphorylation Processes Involving this compound

Phosphatases can catalyze not only the hydrolysis of phosphate esters but also the transfer of the phosphoryl group to an acceptor molecule other than water, a process known as transphosphorylation. ebi.ac.uksigmaaldrich.com This reaction is possible because the phosphoenzyme intermediate formed during the catalytic cycle is susceptible to nucleophilic attack by various acceptor molecules.

Non-specific acid phosphatases, for example, exhibit broad substrate specificity and can transfer a phosphate group to acceptors like glucose or inosine. ebi.ac.uk Similarly, alkaline phosphatase can catalyze transphosphorylation reactions. sigmaaldrich.com Studies using 31P NMR have followed the transphosphorylation of phosphate monoesters in the presence of high concentrations of an alcohol acceptor, such as Tris. nih.gov

Research on a mutant alkaline phosphatase (Ser102Cys), where phosphorylation is rate-limiting for all substrates, demonstrated that kcat was independent of the Tris concentration, as predicted for a mechanism where the formation of the phosphoenzyme intermediate is the slowest step. nih.gov

While specific studies focusing solely on this compound in transphosphorylation reactions are not extensively detailed in the provided context, the general principles derived from studies with structurally similar aryl phosphates, such as p-nitrophenyl phosphate, are applicable. These compounds serve as effective phosphoryl donors for studying transphosphorylation mechanisms due to their good leaving groups, which facilitate the formation of the phosphoenzyme intermediate. nih.govebi.ac.uk

The ability of enzymes like acid and alkaline phosphatases to facilitate transphosphorylation with a variety of substrates, including aryl phosphates, underscores the versatility of the phosphoenzyme intermediate in these catalytic processes. ebi.ac.ukias.ac.in

Advanced Enzyme Kinetics and Mechanistic Probe Applications in Phosphatase Research

This compound and its structural isomer, p-nitrophenyl phosphate (pNPP), are widely used as chromogenic substrates in advanced enzyme kinetic studies and as mechanistic probes for phosphatase research. researchgate.netscirp.org The hydrolysis of these compounds releases a nitrophenolate product, which has a distinct color and absorbance in the visible spectrum under alkaline conditions, allowing for a continuous and straightforward spectrophotometric assay of enzyme activity. sigmaaldrich.comresearchgate.net

This property makes them invaluable for:

Determining Kinetic Constants: Researchers use substrates like pNPP to determine fundamental kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for a wide range of phosphatases. researchgate.netscirp.org

Investigating pH Dependence: The pH-rate profiles of enzymes are often studied using these substrates to identify the pKa values of critical acidic and basic residues in the active site, providing clues about their roles in catalysis. acs.orghubrecht.eu

Linear Free Energy Relationships (LFERs): As discussed in section 3.3.1.4, aryl phosphates with varying leaving group pKa values, including nitrophenyl phosphates, are essential for constructing Brønsted plots. These plots are a cornerstone of mechanistic enzymology, offering insights into charge distribution and bond fission/formation in the transition state. nih.govacs.org

Kinetic Isotope Effect (KIE) Studies: The mechanism of PTPs has been probed using KIEs with substrates like pNPP and m-nitrobenzyl phosphate. acs.org By measuring the reaction rates with substrates containing heavy isotopes (e.g., ¹⁸O) at specific positions, researchers can deduce the nature of the transition state, such as whether it is loose (dissociative) or tight (associative). acs.orgacs.org For instance, small primary ¹⁸O KIEs for pNPP hydrolysis by YopH PTP suggested that protonation of the leaving group is synchronous with P-O bond fission. acs.org

The table below presents a summary of kinetic parameters for p-nitrophenyl phosphate with various phosphatases, showcasing its utility as a standard substrate.

| Enzyme | Source | pH | Km (mM) | kcat (s⁻¹) |

| Alkaline Phosphatase researchgate.net | - | - | 0.06 | - |

| PTPα-D1 hubrecht.eu | Mouse | 6.0 | 1.1 | 148 |

| PTPα-D2 hubrecht.eu | Mouse | 6.0 | 0.8 | 100 |

| PTPα-D1/D401A (Mutant) hubrecht.eu | Mouse | 6.0 | 1.1 | 0.16 |

Note: Dashes indicate data not provided in the cited sources.

The use of this compound and its analogs as mechanistic probes has been fundamental to understanding the catalytic strategies employed by phosphatases, including the role of the active site architecture, the nature of the phosphoenzyme intermediate, and the fine details of the transition state. acs.orgnih.gov

Computational and Theoretical Chemistry Studies

Application of Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for simulating chemical reactions within the complex environment of a biological macromolecule or in solution. researchgate.net In this approach, the region where bond breaking and forming occurs (e.g., the phosphate (B84403) ester and the attacking nucleophile) is treated with a high-level, accurate QM method, while the surrounding environment (the rest of the protein and solvent) is described by a more computationally efficient MM force field. researchgate.netnih.gov

Studies on enzymes like alkaline phosphatase (AP) and Cdc25 phosphatase with nitrophenyl phosphate substrates illustrate the utility of QM/MM simulations. researchgate.netnih.gov For the Cdc25B phosphatase, QM/MM Minimum Free Energy Path (MFEP) calculations were employed to map the reaction of pNPP. nih.gov These simulations supported a mechanism involving the monoanionic form of the substrate over the dianionic form and yielded a computed free energy barrier consistent with experimental kinetic data. nih.gov The optimized reactant state in these simulations revealed crucial hydrogen bonding interactions, such as between the phosphate's hydroxyl proton and the catalytic Cys473 residue, and between the non-bridging phosphate oxygens and an Arg479 residue. nih.gov

Different levels of QM/MM theory can be applied, from computationally efficient semiempirical methods suitable for molecular dynamics to more expensive ab initio or Density Functional Theory (DFT) based methods used for detailed path calculations. nih.gov

Table 1: Examples of QM/MM Studies on Nitrophenyl Phosphate Analogs

| Enzyme/System | Substrate Analog | QM/MM Method | Key Findings |

| Cdc25B Phosphatase | p-Nitrophenyl phosphate (pNPP) | QM/MM-MFEP | The monoanionic form of the substrate is favored; calculated free energy barrier matches experimental data. nih.gov |

| Alkaline Phosphatase (AP) Variants | Methyl p-nitrophenyl phosphate (MpNPP) | SCC-DFTBPR/MM | The transition state for diester hydrolysis is slightly tightened in the enzyme compared to solution, but the overall mechanism is similar. researchgate.net |

| Solution Reaction | p-Nitrophenyl phosphate (pNPP) | QM/EFP | The P-O bond cleavage with methylamine (B109427) as the nucleophile proceeds via a concerted mechanism with a calculated activation free energy in good agreement with experimental values. researchgate.net |

Density Functional Theory (DFT) for Mechanistic Predictions and Transition State Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying reaction mechanisms. It has been extensively applied to the hydrolysis of nitrophenyl phosphates, both in solution and with catalysts. nih.govosti.gov

DFT calculations have been used to map the potential energy surfaces for the hydrolysis of pNPP, allowing for the identification and characterization of transition state structures. acs.org These studies help distinguish between different potential mechanistic pathways, such as:

Associative (AN+DN): A stepwise mechanism involving a stable pentacoordinate intermediate. diva-portal.org

Dissociative (DN+AN): A stepwise mechanism proceeding through a transient, unstable metaphosphate intermediate. diva-portal.orgnih.gov

Concerted (ANDN): A single step where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously, though not necessarily to the same extent in the transition state. diva-portal.org

For the hydrolysis of the pNPP dianion in water, theoretical studies suggest the reaction proceeds through a concerted ANDN mechanism. diva-portal.org DFT has also been instrumental in exploring catalyzed hydrolysis reactions. For instance, calculations on the hydrolysis of pNPP catalyzed by unsymmetrical dinuclear metal complexes have explored various substrate binding modes and compared concerted versus stepwise SN2-type pathways. nih.gov Similarly, periodic DFT calculations have been used to model the dephosphorylation of pNPP on the surface of cerium oxide (CeO2), proposing a surface-assisted mechanism involving the formation of a bond between the phosphorus atom and a surface oxygen atom. osti.gov

Molecular Dynamics Simulations of Compound-Solvent and Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms over time and characterize the crucial interactions between a solute like nitrophenyl phosphate and its environment. rsc.orgmdpi.com

In the context of enzyme catalysis, MD simulations, often as part of a QM/MM framework, can reveal the specific non-covalent interactions that position the substrate for reaction. For the pNPP monoanion in the Cdc25B active site, simulations identified key hydrogen bonds between the phosphate group and the side chains of Cys473 and Arg479. nih.gov

MD simulations have also been used to study the binding of pNPP to engineered biomolecules. In one study, designed peptides intended to function as artificial hydrolases were simulated. rsc.org The simulations confirmed that the peptides adopted the desired folded structure and provided insight into how the binding pocket interacts with the substrate. rsc.org Experimental fluorescence quenching, where the tryptophan fluorescence of the peptide decreases upon binding to pNPP, corroborated the binding interaction found in the simulations, from which binding energies could be determined. rsc.org

Table 2: Key Interactions of p-Nitrophenyl Phosphate from Molecular Dynamics Simulations

| System | Interacting Partner(s) | Type of Interaction | Significance |

| Cdc25B Active Site | Cys473, Arg479 | Hydrogen Bonding | Positions the substrate for catalysis. nih.gov |

| Designed Peptide | Tryptophan, Phenylalanine, Tyrosine | Aromatic binding pocket, Fluorescence quenching | Demonstrates binding affinity and provides a basis for calculating binding energy. rsc.org |

| Goethite-Water Interface | Surface Fe atoms, Water | Covalent bonds, Hydrogen bonds, Proton transfers | Illustrates complex surface interactions and the role of solvent in mediating reactions. mdpi.com |

Mapping of Free Energy Surfaces for Phosphoryl Transfer Pathways

The concept of a free energy surface is central to understanding reaction mechanisms. nih.gov These surfaces are typically plotted along two reaction coordinates, such as the distances of the breaking and forming bonds, to visualize the energetic landscape of a reaction from reactants to products. diva-portal.orgnih.gov The path of lowest energy across this surface represents the most likely reaction mechanism, and the highest point along this path is the transition state.

For the hydrolysis of pNPP, generating these surfaces via DFT calculations has been a key strategy. acs.orgdiva-portal.org The resulting surfaces for the aqueous hydrolysis of the pNPP dianion indicate the reaction follows a concerted ANDN pathway. diva-portal.org However, a significant challenge noted in multiple studies is that the preferred, solvent-assisted mechanism for pNPP hydrolysis can be difficult to locate computationally. acs.orgnih.govacs.org This difficulty arises from the complexity of compressing multiple coordinated atomic motions—including bond changes and solvent reorganization—onto a simple two-dimensional energy surface. acs.orgnih.gov This highlights the critical need for accurate solvation models and careful sampling of reaction coordinates to avoid missing the true, lowest-energy pathway. nih.gov

These energy surfaces, often depicted as More O'Ferrall-Jencks plots, are powerful conceptual tools. They not only help characterize the transition state of a single reaction but also allow chemists to predict how the transition state will change in response to perturbations, such as changing the pKa of the leaving group or the nucleophile. nih.gov

Theoretical Prediction and Computational Validation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are among the most sensitive experimental probes of reaction mechanisms, measuring the change in reaction rate upon isotopic substitution at a particular atom. The comparison between experimentally measured and computationally predicted KIEs serves as a stringent test for the accuracy of a theoretical model of a transition state. diva-portal.orgacs.org

For nitrophenyl phosphate hydrolysis, several KIEs are informative:

18(V/K)bridge: A primary 18O KIE at the ester oxygen of the leaving group, which reports on the extent of P-O bond cleavage in the transition state. nih.gov

15(V/K): A secondary 15N KIE in the nitrophenyl ring, which reports on the delocalization of negative charge into the aromatic ring as the leaving group departs. nih.gov

Theoretical studies have shown that calculated KIEs for pNPP hydrolysis can successfully discriminate between competing mechanistic possibilities. acs.orgnih.govacs.org Specifically, computational results that accurately reproduce the experimentally observed KIEs provide strong evidence that the hydrolysis of the pNPP dianion in solution is dominated by a solvent-assisted pathway, rather than a substrate-assisted one. acs.orgnih.gov This represents a key success where theory has resolved discrepancies between different mechanistic models. nih.gov While the qualitative interpretation of KIEs can be complex, the quantitative agreement between high-level calculations and experiments provides a powerful validation of the computed transition state structure. diva-portal.org

Table 3: Experimental and Calculated Kinetic Isotope Effects (KIEs) for Nitrophenyl Phosphate Hydrolysis

| Compound | Condition | KIE | Experimental Value | Calculated Value (Model) | Significance |

| p-NPP Dianion | Solution | 18(V/K)bridge | 1.0189 nih.gov | Plausible agreement with experiment diva-portal.org | Consistent with significant P-O bond cleavage to the leaving group. diva-portal.orgnih.gov |

| p-NPP Dianion | Solution | 15(V/K) | 1.0028 nih.gov | Plausible agreement with experiment diva-portal.org | Indicates charge delocalization into the nitrophenyl ring. diva-portal.orgnih.gov |

| m-NPP Dianion | Solution | 15(V/K) | ~1.0000 nih.gov | N/A | Serves as an internal control, as no bonding changes are expected at the nitro group for the meta isomer. nih.gov |

| p-NPP Dianion | R166S AP Enzyme | 18(V/K)bridge | 1.0091 nih.gov | N/A | Reduced KIE suggests a change in the transition state environment within the enzyme. nih.gov |

Advanced Modeling of Solvation Effects and Microsolvation Environments

The hydrolysis of phosphate esters like mono(2-nitrophenyl) phosphate involves highly charged species, making the accurate representation of solvation effects a critical and challenging aspect of theoretical modeling. diva-portal.orgnih.gov The solvent environment profoundly influences reaction rates and even the mechanism itself. Experimentally, for example, the hydrolysis rate of the pNPP dianion is accelerated by 6 to 7 orders of magnitude when water is replaced with a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

Computational models address solvation in several ways:

Implicit Continuum Models: Methods like the Polarizable Continuum Model (PCM) or COSMO treat the solvent as a continuous medium with a defined dielectric constant. acs.orgdiva-portal.org This approach is efficient and essential for geometry optimizations of highly charged species like the pNPP dianion, which can be unstable in simulated gas-phase calculations. diva-portal.org

Explicit Solvent Molecules: Including a number of individual, explicit water molecules in the QM region—a concept known as microsolvation—is crucial for modeling reactions where water acts as a nucleophile or is involved in proton transfer relays. nih.gov Theoretical results show that the active participation of local water molecules can significantly lower the activation energy for phosphate hydrolysis. acs.org

Hybrid Models: The most robust approaches often combine a QM description of the core reaction with microsolvation, all embedded within a polarizable continuum (e.g., QM/MM/PCM).

Theoretical studies have been used to dissect the thermodynamic contributions to solvation effects. For pNPP dianion hydrolysis, the dramatic rate increase in less polar solvents is attributed primarily to entropic factors, a finding that computational models of the transition state can help rationalize. researchgate.net Furthermore, calculations of the solvation entropy can be essential for accurately reproducing experimental activation energies and entropies, highlighting that differences in solvation effects between reactants and transition states are a key determinant of the reaction barrier. diva-portal.org

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

NMR spectroscopy stands as a powerful, non-invasive tool for the detailed structural elucidation and dynamic study of molecules in solution. nih.gov For Mono(2-nitrophenyl) phosphate (B84403), various NMR techniques provide invaluable insights into its structure, electronic environment, and transformations during chemical reactions.

Proton (¹H) NMR for Ligand and Reaction Pathway Analysis

Proton (¹H) NMR spectroscopy offers a window into the hydrogen environments within a molecule. For Mono(2-nitrophenyl) phosphate, the aromatic protons of the nitrophenyl group exhibit characteristic chemical shifts and coupling patterns that can be used for its identification and to probe its interactions. In studies involving metal complexes as catalysts for phosphate ester hydrolysis, ¹H NMR is instrumental in analyzing the coordination of ligands to the metal center. researchgate.net Changes in the chemical shifts of the ligand's protons upon complexation can confirm the formation of the desired catalyst and provide information about the binding mode.

Furthermore, ¹H NMR can be employed to monitor the progress of reactions involving this compound. For instance, in the presence of a chiral solvating agent, it is possible to differentiate between the enantiomers of chiral phosphorus compounds, which can be crucial for mechanistic studies. tamu.edunih.gov The appearance of new signals corresponding to the product, 2-nitrophenol (B165410), allows for the tracking of the reaction pathway.

| Proton (¹H) NMR Data for a Related Compound (4-nitrophenyl phosphate in D₂O) |

| Chemical Shift (ppm) |

| 8.23 |

| 7.31 |

| 8.21 |

| 7.33 |

| Data sourced from the Human Metabolome Database for the isomeric compound 4-nitrophenyl phosphate and serves as an illustrative example of the types of signals observed for the aromatic protons. nih.gov |

Carbon-13 (¹³C) NMR for Structural and Electronic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for its complete structural assignment. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For example, the carbon atom attached to the phosphate group and the carbons in the aromatic ring will have characteristic shifts influenced by the electron-withdrawing nitro group and the phosphate ester linkage. libretexts.orgoregonstate.edu

In mechanistic studies, ¹³C NMR can be used to identify reaction intermediates and products. The conversion of this compound to 2-nitrophenol would be clearly observable by the change in the chemical shifts of the aromatic carbons, reflecting the alteration of the substituent from a phosphate ester to a hydroxyl group. The chemical shifts of aromatic carbons typically appear in the range of 125-150 ppm. libretexts.org

| Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups |

| Carbon Environment |

| C in aromatic rings |

| C-O (in esters) |

| This table provides general chemical shift ranges. Specific values for this compound would require experimental determination. libretexts.org |

Phosphorus-31 (³¹P) NMR for Real-time Reaction Progress and Phosphate Speciation

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly valuable technique for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com It provides a direct and quantitative method for monitoring reactions involving phosphate esters like this compound. nih.govmdpi.com

The hydrolysis of this compound to inorganic phosphate can be followed in real-time by observing the disappearance of the signal corresponding to the starting material and the appearance of the signal for the product. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the nature of the substituents on the phosphate group and the pH of the solution. chemrxiv.org This sensitivity allows for the differentiation of various phosphate species that may be present in a reaction mixture, such as the starting ester, any phosphorylated intermediates, and the final inorganic phosphate product. acs.org The ability to monitor these species simultaneously provides detailed kinetic and mechanistic information. nih.govresearchgate.net

| Application of ³¹P NMR in Phosphate Reaction Monitoring |

| Parameter Monitored |

| Signal Disappearance/Appearance |

| Chemical Shift Changes |

| Signal Integration |

| This table summarizes the utility of ³¹P NMR in studying phosphate chemistry. nih.govresearchgate.net |

Mass Spectrometry (MS) Techniques in Mechanistic Studies and Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the context of this compound, MS is crucial for confirming the identity of the compound and its degradation products. mdpi.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the volatile products of reactions, although derivatization may be necessary for non-volatile species like phosphate esters. mdpi.com More commonly, soft ionization techniques like Electrospray Ionization (ESI) coupled with mass spectrometry (LC-MS) are employed for the direct analysis of this compound and its hydrolysis products from solution. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confident determination of elemental compositions. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides valuable structural information for the identification of unknown products or intermediates in a reaction pathway. nih.govasm.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Chromogenic Detection

UV-Vis spectroscopy is a cornerstone technique for studying the kinetics of reactions involving this compound. rsc.orgbeilstein-journals.org The hydrolysis of this compound is often used as a model reaction for assaying the activity of phosphatases. The key to this application is the significant change in the UV-Vis absorption spectrum upon hydrolysis. This compound itself does not absorb strongly in the visible region, but its hydrolysis product, 2-nitrophenol (or its conjugate base, 2-nitrophenolate (B253475), at appropriate pH), is a yellow-colored compound with a strong absorbance maximum around 400-420 nm. rsc.orgnih.gov

By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be accurately determined. beilstein-journals.org This allows for the calculation of important kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing enzyme activity. ias.ac.in The chromogenic nature of this substrate makes it an ideal tool for high-throughput screening of enzyme inhibitors and for studying the effects of various conditions (e.g., pH, temperature, metal ion concentration) on reaction rates. ias.ac.innih.gov

| UV-Vis Absorption Data for Nitrophenol Products |

| Compound |

| p-nitrophenol |

| Data for the closely related p-nitrophenol is provided as an example. The exact λmax for 2-nitrophenol may vary slightly. rsc.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. americanpharmaceuticalreview.comdokumen.pub These techniques are useful for the structural characterization of this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands for the phosphate group (P-O stretching), the nitro group (N-O stretching), and the aromatic ring (C-C and C-H stretching and bending) can be identified in the IR spectrum of this compound. nih.govunite.edu.mk

Chromatographic Separations in Synthetic and Mechanistic Research

Chromatographic techniques are indispensable tools in the study of this compound, playing a critical role in both its synthesis and the elucidation of its reaction mechanisms. These methods allow for the effective separation, purification, and analysis of the compound from reaction mixtures, starting materials, and byproducts. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most prominently utilized chromatographic methods in this context.

In synthetic research, chromatography is essential for isolating this compound in high purity. The synthesis of this phosphate ester can result in a mixture of the desired product, unreacted starting materials such as 2-nitrophenol, and potential side-products like di(2-nitrophenyl) phosphate or regioisomers if the phosphorylation is not completely selective. Chromatographic separation is therefore a crucial step in obtaining a pure sample for subsequent use or characterization.

For mechanistic studies, particularly those investigating the hydrolysis of this compound, chromatography is vital for monitoring the progress of the reaction. By separating the substrate, this compound, from its hydrolysis product, 2-nitrophenol, at various time points, researchers can determine the rate of the reaction and investigate the influence of different catalysts or reaction conditions.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the analysis and purification of this compound. Due to the polar and ionic nature of the phosphate group, reversed-phase and ion-exchange chromatography are common modes of separation.

Reversed-Phase HPLC (RP-HPLC) is frequently employed for the analysis of nitrophenyl phosphates. In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. For a compound like this compound, which is quite polar, the mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comlongdom.org To improve peak shape and retention of the anionic phosphate, an acidic additive such as phosphoric acid or formic acid is often included in the mobile phase. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is volatile. sielc.com

A typical RP-HPLC method for a related compound, mono(4-nitrophenyl) phosphate, utilizes a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com Similar conditions can be adapted for the separation of this compound. The retention time can be modulated by adjusting the proportion of the organic solvent in the mobile phase.

Ion-Exchange Chromatography (IEC) is another valuable technique, especially for the purification of phosphate compounds. bibliotekanauki.plnih.gov Given that this compound is anionic at neutral pH, anion-exchange chromatography is particularly suitable. In this method, a stationary phase with positively charged functional groups is used to retain the negatively charged phosphate. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase or by changing the pH to neutralize the charge on the analyte. This method offers high selectivity for charged molecules and can be effective in separating this compound from non-ionic impurities.

The following interactive table summarizes typical HPLC conditions that can be applied to the analysis of this compound based on methods for similar compounds.

| Parameter | Reversed-Phase HPLC | Ion-Exchange Chromatography |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) | Quaternary Ammonium (Strong Anion Exchanger) |

| Mobile Phase A | Water with 0.1% Formic Acid | 20 mM Phosphate Buffer, pH 7.4 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 20 mM Phosphate Buffer with 1 M NaCl, pH 7.4 |

| Gradient | Linear gradient from 5% to 95% B | Linear gradient from 0% to 100% B |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at 270 nm (for the nitrophenyl group) | UV-Vis at 270 nm |

| Typical Use | Purity assessment, reaction monitoring | Purification from ionic/non-ionic species |

Detailed Research Findings:

In mechanistic studies of phosphate ester hydrolysis, HPLC is the primary analytical tool. For instance, in studies investigating the catalytic hydrolysis of nitrophenyl phosphates, HPLC is used to quantify the formation of the corresponding nitrophenol product over time. beilstein-journals.org The high resolving power of HPLC allows for the clear separation of the substrate and product, enabling accurate kinetic measurements. For example, the hydrolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates, which are structurally complex but share the nitrophenyl leaving group, was monitored spectrophotometrically by observing the formation of the nitrophenolate ion, a technique often coupled with HPLC for product confirmation. beilstein-journals.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, simple, and cost-effective method widely used for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of synthetic products. researchgate.net For the synthesis of this compound, TLC can quickly indicate the consumption of the starting material (e.g., 2-nitrophenol) and the formation of the product.

The choice of the stationary and mobile phases is crucial for achieving good separation. Silica gel is the most common stationary phase for TLC. Due to the polarity of this compound, a relatively polar mobile phase is required for its migration on the silica plate. A mixture of a polar organic solvent, such as ethyl acetate (B1210297) or methanol, and a less polar solvent, like dichloromethane (B109758) or hexane, is often used. The addition of a small amount of a polar modifier like acetic acid or formic acid can improve the resolution and prevent streaking of the spots by suppressing the ionization of the acidic phosphate group.

Detailed Research Findings:

In synthetic procedures for related compounds, TLC is routinely used to guide the purification process. For instance, in the preparation of sulfated phenolic compounds, TLC with a mobile phase of ethyl acetate/chloroform/trifluoroacetic acid was used to monitor the removal of p-nitrophenol. mdpi.com For the separation of organophosphorus compounds, TLC combined with selective detection reagents is a method of choice. bibliotekanauki.pl For this compound, a suitable solvent system would be one that provides a clear separation between the starting 2-nitrophenol and the more polar phosphate product. The spots on the TLC plate are typically visualized under UV light, as the nitrophenyl group is UV-active.

The following interactive table provides examples of TLC systems that could be used for the analysis of this compound reaction mixtures.

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) | Ethyl Acetate:Hexane:Acetic Acid (7:2:1 v/v/v) |

| Visualization | UV light (254 nm) | UV light (254 nm) |

| Expected Rf (Product) | ~0.2 - 0.4 | ~0.3 - 0.5 |

| Expected Rf (2-Nitrophenol) | ~0.7 - 0.9 | ~0.8 - 0.9 |

| Application | Monitoring reaction progress | Assessing purity |

Structure Activity Relationship Sar Studies

Comparative Analysis of Reactivity Based on Nitrophenyl Substitution Pattern (Ortho vs. Meta vs. Para)

The position of the nitro group on the phenyl ring significantly influences the reactivity of nitrophenyl phosphate (B84403) isomers. The electron-withdrawing nature of the nitro group affects the pKa of the nitrophenol leaving group, which in turn impacts the rate of hydrolysis. Generally, a more acidic leaving group (lower pKa) corresponds to a faster rate of phosphate ester cleavage.

The reactivity order is typically para > ortho > meta. The para- and ortho-nitro groups can delocalize the negative charge of the phenolate (B1203915) anion through resonance, creating a more stable and thus more acidic leaving group. The meta-nitro group, however, can only exert an electron-withdrawing inductive effect, which is less powerful than the resonance effect. masterorganicchemistry.comgauthmath.compearson.com

In non-enzymatic hydrolysis studies of p-nitrophenyl phosphate, the reaction is first-order with respect to the phosphate ester. cdnsciencepub.comcdnsciencepub.com The rate of hydrolysis increases at lower pH values, which corresponds to the protonation state of the phosphate ester. cdnsciencepub.com The monoanionic species of the ester is significantly more reactive than the dianionic form. cdnsciencepub.comcdnsciencepub.com For instance, at pH 9.0, where the ester is predominantly in the fully ionized dianionic form, the rate of hydrolysis is practically zero, whereas at pH 2.6-2.7, where the singly charged monoanion is the main species, the hydrolysis rate is appreciable. cdnsciencepub.com

Photochemical hydrolysis presents a different reactivity pattern. In one study, the meta-isomer underwent a remarkably rapid hydrolysis when exposed to visible or UV light, while the ortho and para isomers were much less reactive. researchgate.net The quantum yields for phosphate liberation in 0.01 molar NaOH were 0.003 for the ortho-isomer and 0.002 for the para-isomer, compared to a much higher value of 0.055 for the meta-isomer. researchgate.net This "meta effect" is a known phenomenon in organic photochemical reactions. researchgate.net

Table 1: Acidity of Nitrophenol Leaving Groups

| Compound | pKa of Leaving Group |

|---|---|

| p-Nitrophenol | 7.2 |

| m-Nitrophenol | 8.4 |

| o-Nitrophenol | 7.2 |

Note: pKa values can vary slightly depending on experimental conditions. Lower pKa indicates a more acidic leaving group, generally leading to faster thermal hydrolysis.

Table 2: Quantum Yields (Φ) for Photochemical Hydrolysis

| Compound | Quantum Yield (Φ) for Phosphate Liberation |

|---|---|

| Mono(2-nitrophenyl) phosphate | 0.003 |

| Mono(4-nitrophenyl) phosphate | 0.002 |

| Mono(3-nitrophenyl) phosphate | 0.055 |

Note: Data from photochemical hydrolysis in 0.01 M NaOH. researchgate.net A higher quantum yield indicates greater photoreactivity.

Comparative Reactivity and Mechanistic Differences with Other Phosphate and Phosphonate Esters

The hydrolysis of phosphate esters can proceed through different mechanisms, broadly classified as associative (involving a pentacovalent phosphorane intermediate) or dissociative (involving a metaphosphate intermediate). acs.orgscispace.com The preferred pathway depends on the substrate's structure, including its protonation state and the nature of the leaving group. acs.org

Phosphate Monoesters vs. Diesters: Phosphate monoesters like this compound are significantly more resistant to spontaneous hydrolysis than phosphate diesters. longdom.org However, the reactivity difference diminishes as the acidity of the leaving group increases. sci-hub.ru For monoesters, the dianion is generally much less reactive than the monoanion. The hydrolysis of the monoester dianion has a high activation entropy, while the diester anion has a significantly lower one, suggesting different transition states. sci-hub.ru For example, the entropy of activation for the hydrolysis of bis-2,4-dinitrophenyl phosphate anion is -25.5 e.u., which is about 30 e.u. lower than that for the corresponding monoester dianion. sci-hub.ru This points towards a more associative, ordered transition state for the diester.

In enzymatic systems like alkaline phosphatase (AP), there is a vast specificity difference, with the enzyme favoring phosphate monoesters over diesters by a factor of over 10¹²-fold. nih.gov This preference is linked to the charge of the substrate; the enzyme's active site is optimized to interact with the more negatively charged phosphate monoesters. nih.gov

Phosphate Esters vs. Phosphonate Esters: Phosphonate esters, which have a direct phosphorus-carbon bond, are often used as analogues to study phosphate ester reactions. A comparative study on the inhibition of β-lactamases showed that a methyl p-nitrophenyl phosphate monoanion was a markedly poorer inhibitor than a comparable p-nitrophenyl phosphonate. nih.gov This suggests that the P-O-C linkage in the phosphate ester is less susceptible to enzymatic cleavage in this context than the P-C bond's influence in the phosphonate. However, other phosphonyl derivatives, such as thiophenyl esters and N-phenylphosphonamidates, showed inhibitory power comparable to p-nitrophenyl phosphonates. nih.gov

Table 3: General Reactivity Comparison of Phosphate and Phosphonate Esters

| Ester Type | General Reactivity Trend in Hydrolysis | Key Mechanistic Feature |

|---|---|---|

| Phosphate Monoester (dianion) | Very slow | Generally proceeds via a dissociative-like mechanism with a metaphosphate intermediate. sci-hub.ru |

| Phosphate Diester (monoanion) | Faster than monoester dianion | Mechanism involves bimolecular nucleophilic attack of solvent on phosphorus. sci-hub.ru |

| Aryl Phosphonate Monoester | Often more reactive in enzymatic inhibition than corresponding phosphates. nih.gov | The P-C bond influences stability and interaction with active sites. |

Table 4: Activation Parameters for Hydrolysis of Phenyl Phosphate Esters

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|

| Bis(p-nitrophenyl) phosphate (diester) | 24.8 | -25.4 |

| p-Nitrophenyl phosphate (monoester, dianion) | - | Positive value (suggests dissociative mechanism) |

Data for bis(p-nitrophenyl) phosphate hydrolysis. nih.gov The negative entropy for the diester suggests a more ordered (associative) transition state compared to the monoester dianion. sci-hub.ru

Rational Design and Modulation of Catalytic Activity through Metal Complex Architectures

The kinetically inert nature of phosphate esters like this compound makes them excellent substrates for developing and testing artificial metalloenzymes that mimic the function of natural phosphatases. longdom.orgacs.org The rational design of metal complexes to catalyze phosphate ester hydrolysis is a major area of research. researchgate.netuq.edu.auuni-bielefeld.de

Role of Metal Ions and Ligand Design: Metal ions, particularly dinuclear centers (e.g., two Zn²⁺ or Cu²⁺ ions), are a common feature in the active sites of natural phosphatases and their synthetic mimics. uq.edu.aursc.org These metal ions can activate the phosphate group for nucleophilic attack (Lewis acid activation), stabilize the leaving group, and/or provide a metal-bound hydroxide (B78521) ion that acts as the nucleophile. uni-bielefeld.de

The architecture of the ligand holding the metal ions is crucial. Ligands are designed to control the distance between metal centers, their coordination geometry, and the local environment of the active site. uni-bielefeld.de For example, Robson-type ligands with a central phenolate can bring two metal ions to a distance of 3-4 Å, ideal for bridging a single phosphate group. uni-bielefeld.de In contrast, ligands based on 1,8-naphthalenediol can enforce a larger metal-metal distance of 6-7 Å, designed to bridge two neighboring phosphates on a DNA backbone. acs.orguni-bielefeld.de

Supramolecular and Self-Assembled Catalysts: Recent strategies involve the self-assembly of multiple components—such as a dinuclear Zn²⁺-cyclen complex, a linker molecule (e.g., bipyridyl), and other units like barbital (B3395916) and a Cu²⁺ ion—to form complex supramolecular structures. mdpi.comacs.orgresearchgate.net These artificial phosphatases can exhibit significant catalytic activity for the hydrolysis of mono(p-nitrophenyl) phosphate (MNP), often following Michaelis-Menten kinetics. mdpi.com The catalytic efficiency of these systems can be fine-tuned by modifying the components, for instance, by adding long alkyl chains to create amphiphilic catalysts that function in two-phase solvent systems. mdpi.comacs.org

Table 5: Examples of Metal Complexes in Catalytic Hydrolysis of Nitrophenyl Phosphates

| Catalyst System | Substrate | Key Design Feature | Kinetic Parameter (kcat or kobs) | Reference |

|---|---|---|---|---|

| Dinuclear Ni(II) Complex | Bis(p-nitrophenyl) phosphate (BNPP) | Bridging water molecule provides active nucleophile. | Turnover (kcat) = 1.23 × 10-2 s-1 | researchgate.net |